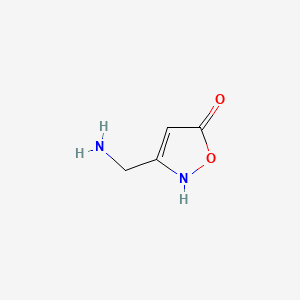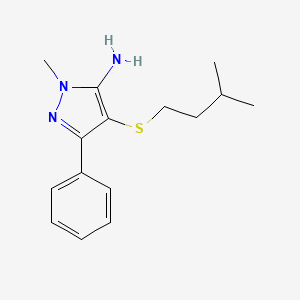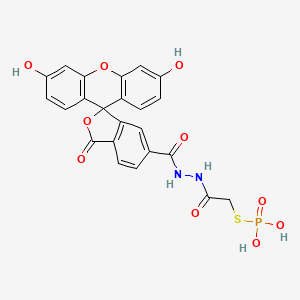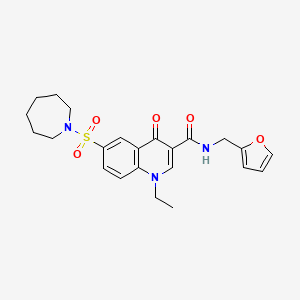
6-(1-azepanylsulfonyl)-1-ethyl-N-(2-furanylmethyl)-4-oxo-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-azepanylsulfonyl)-1-ethyl-N-(2-furanylmethyl)-4-oxo-3-quinolinecarboxamide is a member of quinolines and an aromatic amide.
Aplicaciones Científicas De Investigación
Antiviral Agents
6-(1-Azepanylsulfonyl)-1-ethyl-N-(2-furanylmethyl)-4-oxo-3-quinolinecarboxamide compounds show potential as antiviral agents. Specifically, they may be effective in treating herpes virus infections such as HSV types 1 and 2, VSV, HCMV, Epstein-Barr virus, or human herpes viruses 7 and 8 (Habernickel, 2002).
Cytotoxic Activity
This compound class exhibits cytotoxic activity. Derivatives of this compound have been tested for inhibitory properties against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cells. Some derivatives demonstrate potent cytotoxicity, with IC50 values less than 10 nM (Deady et al., 2003).
Diuretic Activity
Modified methods for the preparation of these compounds have been correlated with diuretic activity. Comparative analyses suggest that some synthesized compounds possess significant diuretic effects (Ukrainets et al., 2011).
Antimicrobial Properties
These quinolinecarboxamide derivatives have shown promising results in antimicrobial activities. Evaluations include antibacterial and antifungal activities against pathogens like Candida albicans and Cryptococcous neoformans (Srinivasan et al., 2010).
Cardiovascular Activity
Certain derivatives have been synthesized and observed for activity on calcium channel antagonists. This suggests potential application in cardiovascular disease treatment (Gupta & Misra, 2008).
Antitubercular Activity
An improved method for the preparation of certain derivatives of this compound has shown significant antitubercular activities. This positions them as potential candidates for tuberculosis treatment (Ukrainets et al., 2008).
Inhibition of ATM Kinase
Research has shown that 3-quinoline carboxamides can be potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. This indicates their potential in addressing diseases related to ATM kinase dysfunction (Degorce et al., 2016).
Photovoltaic Properties
Some derivatives have been studied for their photovoltaic properties, indicating potential applications in organic–inorganic photodiode fabrication (Zeyada et al., 2016).
Propiedades
Nombre del producto |
6-(1-azepanylsulfonyl)-1-ethyl-N-(2-furanylmethyl)-4-oxo-3-quinolinecarboxamide |
|---|---|
Fórmula molecular |
C23H27N3O5S |
Peso molecular |
457.5 g/mol |
Nombre IUPAC |
6-(azepan-1-ylsulfonyl)-1-ethyl-N-(furan-2-ylmethyl)-4-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C23H27N3O5S/c1-2-25-16-20(23(28)24-15-17-8-7-13-31-17)22(27)19-14-18(9-10-21(19)25)32(29,30)26-11-5-3-4-6-12-26/h7-10,13-14,16H,2-6,11-12,15H2,1H3,(H,24,28) |
Clave InChI |
JIGPFXZXYSFAGH-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=O)C2=C1C=CC(=C2)S(=O)(=O)N3CCCCCC3)C(=O)NCC4=CC=CO4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



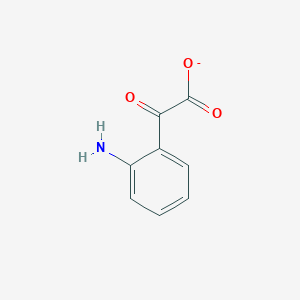
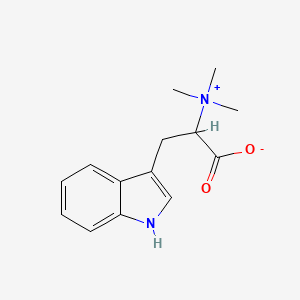
![5-[(6-Nitro-1,3-benzodioxol-5-yl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1226918.png)
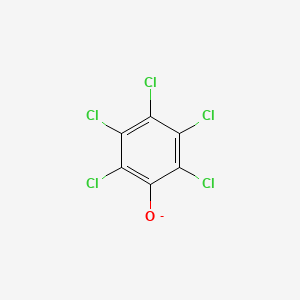
![3-[(7R,8S)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid](/img/structure/B1226925.png)
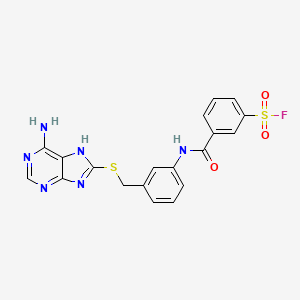
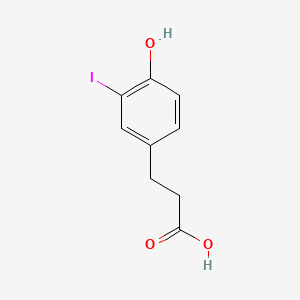
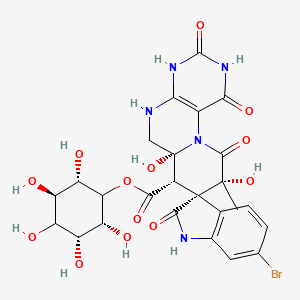
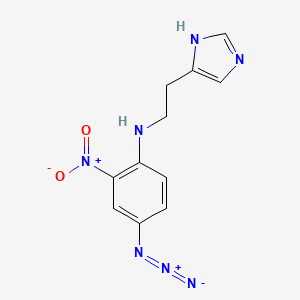
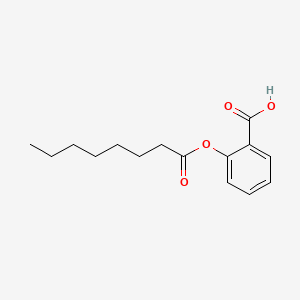
![7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1226933.png)
